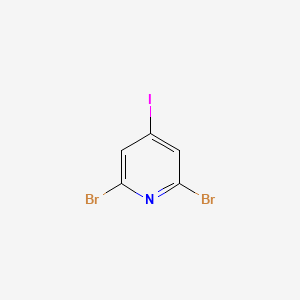

2,6-Dibromo-4-iodopyridine

Overview

Description

2,6-Dibromo-4-iodopyridine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C5H2Br2IN .

Synthesis Analysis

The synthesis of 2,6-Dibromo-4-iodopyridine involves several steps. One method involves taking 3,5-dibromo-4-aminopyridine as an initial raw material to perform diazotization to obtain 3,5-dibromo-4-iodopyridine . Another method involves the use of a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine .Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-iodopyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

2,6-Dibromo-4-iodopyridine can undergo various chemical reactions. For instance, it can participate in a copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine .Physical And Chemical Properties Analysis

2,6-Dibromo-4-iodopyridine has a density of 2.6±0.1 g/cm3, a boiling point of 343.1±42.0 °C at 760 mmHg, and a flash point of 161.3±27.9 °C .Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Dibromo-4-iodopyridine plays a crucial role in the synthesis of diverse pyridine derivatives, which are integral in various fields, including pharmaceutical and organic materials research. For instance, Halcrow (2005) highlighted the synthesis of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which have been used for over 15 years as ligands in coordination chemistry, particularly in the creation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Catalytic Applications in Organic and Macromolecular Chemistry

2,6-Dibromo-4-iodopyridine derivatives have found applications in catalysis, particularly in organic and macromolecular chemistry. Winter, Newkome, and Schubert (2011) explored the use of terpyridine ligands and their transition metal complexes in various catalytic processes. These include artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the compound's utility in diverse research fields (Winter, Newkome, & Schubert, 2011).

Chemical Reactions and Functionalization

2,6-Dibromo-4-iodopyridine is also extensively used in chemical reactions that involve selective functionalization. Marzi, Bigi, and Schlosser (2001) discussed strategies for the selective functionalization of dichloropyridines at various sites, illustrating the compound's versatility in synthetic chemistry (Marzi, Bigi, & Schlosser, 2001).

Role in Pharmaceutical Research

The compound's derivatives have significant implications in pharmaceutical research. Bolliger, Oberholzer, and Frech (2011) described the synthesis of 2-aminopyridines, which are central structures in many bioactive natural products and medicinally important compounds. This synthesis demonstrates the compound's role as a building block in the development of new pharmaceuticals (Bolliger, Oberholzer, & Frech, 2011).

Applications in Materials Science

Its derivatives are also significant in materials science. Rocaboy, Hampel, and Gladysz (2002) explored the syntheses and reactivities of fluorous pyridines with high fluorous phase affinities, indicating their potential applications in the development of new materials (Rocaboy, Hampel, & Gladysz, 2002).

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as 2,6-dibromo-4-iodopyridine, are often used in organic synthesis and medicinal chemistry due to their reactivity and potential for further functionalization .

Mode of Action

It is known that halogenated pyridines can participate in various chemical reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions . These reactions can lead to the formation of new compounds with potential biological activity.

Biochemical Pathways

Halogenated pyridines are often used as building blocks in the synthesis of biologically active compounds, suggesting that they may indirectly influence various biochemical pathways through their transformation into other compounds .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and logp value, suggest that it may have good membrane permeability, which could potentially influence its bioavailability .

Action Environment

The action of 2,6-Dibromo-4-iodopyridine can be influenced by various environmental factors . For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s action may also be influenced by biological factors, such as the presence of specific enzymes or transport proteins .

Safety and Hazards

Future Directions

The future directions for 2,6-Dibromo-4-iodopyridine could involve further exploration of its chemical reactions and potential applications. For instance, it can be used in the synthesis of various heterocyclic cores, which are significant for modifying the biological function of various drug-like molecules .

properties

IUPAC Name |

2,6-dibromo-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLWQERFYBEHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856002 | |

| Record name | 2,6-Dibromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-iodopyridine | |

CAS RN |

1160184-14-4 | |

| Record name | 2,6-Dibromo-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)

![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)

![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)